Higher Commercial Purity versus 5-(2‑Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole
The target compound is supplied at ≥ 97 % – 98 % purity, whereas the structurally related 5-(2‑bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 1315368-29-6) is typically offered at ≥ 95 % purity . This 2–3 % absolute purity advantage reduces the introduction of side‑products in subsequent coupling or functionalization steps, directly lowering downstream purification burden .
| Evidence Dimension | Commercial purity (as supplied) |
|---|---|
| Target Compound Data | ≥ 97 % (CheMenu) / ≥ 98 % (MolCore) |
| Comparator Or Baseline | 5-(2‑Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 1315368-29-6): ≥ 95 % (ChemScene) |
| Quantified Difference | Absolute purity advantage of 2–3 % |
| Conditions | Supplier‑specified purity; analytical method not disclosed |
Why This Matters
Higher starting purity minimizes unknown impurities in multi‑step syntheses, which is critical for reproducible biological assay results and scalable process development.
